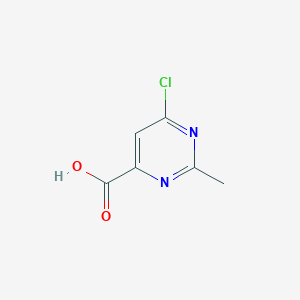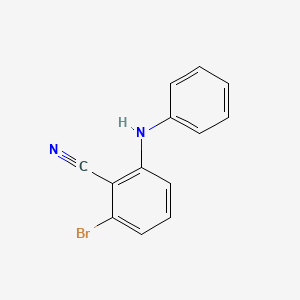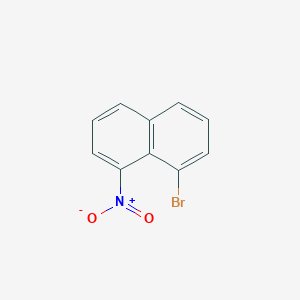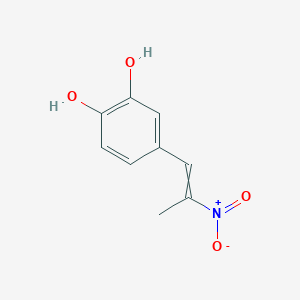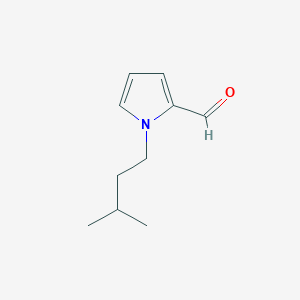
tris(4-(phenylethynyl)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-(phenylethynyl)phenyl)amine is an organic compound that belongs to the family of triphenylamine derivatives. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics. The compound’s structure consists of a central nitrogen atom bonded to three phenyl rings, each substituted with a phenylethynyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-(phenylethynyl)phenyl)amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:
Preparation of 4-iodophenylacetylene: This intermediate is synthesized by reacting 4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst.
Sonogashira Coupling: The 4-iodophenylacetylene is then coupled with triphenylamine using a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反应分析
Types of Reactions
Tris(4-(phenylethynyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds.
科学研究应用
Tris(4-(phenylethynyl)phenyl)amine has a wide range of applications in scientific research:
Optoelectronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent photoluminescent properties.
Organic Photovoltaics: The compound is employed in organic solar cells as a hole-transport material.
Sensors: It is used in the development of chemical sensors for detecting various analytes.
Biological Research: The compound’s photophysical properties make it useful in bioimaging and fluorescence microscopy.
作用机制
The mechanism by which tris(4-(phenylethynyl)phenyl)amine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption/emission. The central nitrogen atom and the phenylethynyl groups facilitate π-π stacking interactions, enhancing its photophysical properties. These interactions are crucial for its performance in optoelectronic devices.
相似化合物的比较
Similar Compounds
Tris(4-(diethylamino)phenyl)amine: Known for its use in OLEDs and organic field-effect transistors (OFETs).
Tris(4-formylphenyl)amine: Used as a building block in materials chemistry.
Tris(4-ethynylphenyl)amine: Engages in click reactions and forms metal-organic frameworks.
Uniqueness
Tris(4-(phenylethynyl)phenyl)amine stands out due to its unique combination of photophysical properties and structural features. The presence of phenylethynyl groups enhances its conjugation and electronic interactions, making it particularly suitable for optoelectronic applications.
属性
IUPAC Name |
4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWNAZWAWXEDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463601 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137832-75-8 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)
![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)

